N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an amino group, a chlorophenyl group, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-chlorophenol and 2-(tert-butyl)phenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For example, 3-amino-4-chlorophenol can react with chloroacetyl chloride in the presence of a base like triethylamine to form 3-amino-4-chlorophenyl chloroacetamide.
Coupling Reaction: The intermediate is then coupled with 2-(tert-butyl)phenol under basic conditions, often using a coupling agent such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by:
- Using continuous flow reactors to enhance reaction efficiency and yield.
- Employing automated systems for precise control of reaction conditions.
- Implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its biological context.
Comparison with Similar Compounds
N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide vs. N-(3-Amino-4-chlorophenyl)-2-[2-(methyl)-phenoxy]acetamide: The tert-butyl group provides steric hindrance, potentially altering the compound’s reactivity and biological activity compared to a methyl group.
This compound vs. N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]propionamide: The acetamide vs. propionamide moiety can influence the compound’s solubility and interaction with biological targets.
Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, which can enhance its stability and specificity in biological systems, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-tert-butylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)13-6-4-5-7-16(13)23-11-17(22)21-12-8-9-14(19)15(20)10-12/h4-10H,11,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSLMOLLJOWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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